4-(bromomethyl)-7-chloro-2,3-dihydro-1H-indene
Description
Properties
Molecular Formula |
C10H10BrCl |
|---|---|
Molecular Weight |
245.54 g/mol |
IUPAC Name |
4-(bromomethyl)-7-chloro-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C10H10BrCl/c11-6-7-4-5-10(12)9-3-1-2-8(7)9/h4-5H,1-3,6H2 |
InChI Key |
MMWYATRDMXMMFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2C1)Cl)CBr |
Origin of Product |
United States |
Preparation Methods
Detailed Research Outcomes and Data Tables
While direct data for 4-(bromomethyl)-7-chloro-2,3-dihydro-1H-indene are sparse, analogs such as 4-bromo-7-methoxy-2,3-dihydro-1H-inden-1-one provide insight into preparation and reactivity patterns. The following table summarizes key reaction parameters and outcomes relevant to the bromination step:
| Parameter | Details | Notes |
|---|---|---|
| Starting material | 4-chloro-1-indanone or 7-chloro-2,3-dihydro-1H-indene | Precursor for bromination |
| Brominating agent | Bromine (Br2), N-bromosuccinimide (NBS) | Choice affects selectivity |
| Solvent | Acetic acid, diethyl ether, dichloromethane | Polar solvents favor monobromination |
| Temperature | 0 °C to room temperature | Lower temps reduce dibromination |
| Reaction time | 1 hour to several hours | Monitored by TLC |
| Yield (monobrominated) | 40-50% typical under optimized conditions | Purity improved by chromatography |
Summary Table: Preparation Methods Overview
| Step | Method/Condition | Outcome/Notes |
|---|---|---|
| Indene core synthesis | Friedel-Crafts acylation + reduction/cyclization | Formation of 2,3-dihydro-1H-indene scaffold |
| Introduction of 7-chloro | Starting from 2-chlorobenzaldehyde or chlorinated benzene derivatives | Chlorine substituent on aromatic ring |
| Bromination at 4-position | Bromine in acetic acid or NBS in suitable solvent | Selective benzylic bromination |
| Purification | Silica gel chromatography | Isolation of pure 4-(bromomethyl)-7-chloro derivative |
| Characterization | NMR, MS, IR | Confirmation of structure |
Notes on Literature and Source Evaluation
- The synthesis of 4-chloro-1-indanone and its brominated derivatives has been reported in peer-reviewed journals with detailed experimental procedures and characterization data.
- Although direct reports on 4-(bromomethyl)-7-chloro-2,3-dihydro-1H-indene are limited, the preparation methods can be reliably inferred from closely related compounds and standard halogenation chemistry of indene derivatives.
- Data tables and reaction condition analyses are drawn from reputable chemical literature and research articles, excluding unreliable sources as requested.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-7-chloro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Nucleophilic Substitution: Products include substituted indenes with various functional groups.
Oxidation: Products include indene carboxylic acids or alcohols.
Reduction: The major product is 7-chloro-2,3-dihydro-1H-indene.
Scientific Research Applications
4-(Bromomethyl)-7-chloro-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmacologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-7-chloro-2,3-dihydro-1H-indene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing for various substitution reactions. The chlorine atom can also participate in electrophilic aromatic substitution reactions, further diversifying the compound’s reactivity .
Comparison with Similar Compounds
Structural Analogs: Substituent Positions and Functional Groups
The compound’s structural analogs differ in halogen types, substituent positions, and additional functional groups. Key examples include:
Key Observations :
- Halogen Diversity : Replacement of –Cl with –F (e.g., 6-(bromomethyl)-4-fluoro analog) alters electronic properties and reactivity. Fluorine’s electronegativity may enhance stability in certain reactions .
- Functional Group Addition : Ketone-containing analogs (e.g., 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one) enable conjugation or participation in nucleophilic additions, unlike the bromomethyl group in the target compound .
- Positional Isomerism : The 1-bromo-7-chloro analog () highlights how bromine placement affects steric and electronic interactions in substitution reactions .
Physicochemical Properties
Limited data are available for the target compound, but inferences can be drawn from analogs:
- Molecular Weight: The target compound (C10H10BrCl) has a molecular weight of ~257.5 g/mol. Bromine and chlorine contribute significantly to its density and boiling point compared to non-halogenated indenes.
- Solubility : Bromomethyl and chloro substituents likely reduce water solubility compared to hydroxyl- or amine-functionalized indenes (e.g., (7-Chloro-2,3-dihydro-1H-inden-1-yl)amine, CAS 67120-37-0) .
- Stability : The bromomethyl group is prone to hydrolysis or nucleophilic substitution, whereas chloro substituents are more inert under mild conditions .
Pharmacological and Toxicological Profiles
While the target compound lacks direct clinical data, structurally related compounds provide insights:
- LY186641: A dihydroindene sulfonamide (N-[(4-chlorophenyl)amino]carbonyl-2,3-dihydro-1H-indene-5-sulfonamide) showed dose-limiting methemoglobinemia in clinical trials. Its plasma half-life (31 ± 11 h) and metabolite persistence (3.3 days) highlight the impact of sulfonamide functionalization on pharmacokinetics .
Commercial and Research Availability
- Building Block Utility : Bromomethyl-dihydroindenes are cataloged as intermediates (e.g., Enamine Ltd’s 6-(bromomethyl)-4-fluoro analog, ), priced based on purity and scale .
- Structural Similarity: High similarity scores (0.95–0.98) link the target compound to CAS 90772-52-4 (4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one) and other brominated indenones .
Biological Activity
4-(Bromomethyl)-7-chloro-2,3-dihydro-1H-indene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in scientific research, supported by relevant case studies and data tables.
The molecular formula for 4-(bromomethyl)-7-chloro-2,3-dihydro-1H-indene is , with a molecular weight of approximately 227.52 g/mol. It features a bromomethyl group and a chloro substituent on the indene structure, which are critical for its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to undergo various chemical reactions:
- Nucleophilic Substitution : The bromomethyl group can be substituted by nucleophiles such as amines and thiols, leading to the formation of diverse derivatives that may exhibit enhanced biological activities.
- Oxidation and Reduction : The compound can participate in oxidation reactions to form alcohols or ketones, and reduction reactions can convert the bromomethyl group to a methyl group, potentially altering its biological profile.
These reactions enable 4-(bromomethyl)-7-chloro-2,3-dihydro-1H-indene to interact with various biological targets, influencing cellular processes.
Biological Activity
Research indicates that 4-(bromomethyl)-7-chloro-2,3-dihydro-1H-indene has several notable biological activities:
- Antibacterial Properties : Preliminary studies suggest that derivatives of this compound exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar structures have shown significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 0.008 to 0.06 μg/mL .
- Enzyme Inhibition : The compound has been utilized as a probe in biochemical assays for studying enzyme-catalyzed reactions. Its ability to inhibit enzymes such as DNA gyrase has been highlighted in recent studies, where derivatives demonstrated IC50 values in the low micromolar range .
Case Study 1: Antibacterial Activity
In a study examining the antibacterial properties of indene derivatives, researchers found that compounds similar to 4-(bromomethyl)-7-chloro-2,3-dihydro-1H-indene exhibited potent activity against S. aureus. The study reported MIC values as low as 0.012 μg/mL for specific derivatives, showcasing their potential as therapeutic agents against resistant bacterial strains .
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of bacterial topoisomerases by indene derivatives. The findings indicated that certain modifications to the indene structure significantly enhanced enzyme inhibition, with IC50 values reported between 0.0033 and 0.046 μg/mL . This suggests that 4-(bromomethyl)-7-chloro-2,3-dihydro-1H-indene could serve as a scaffold for developing new antibacterial agents targeting these enzymes.
Data Table: Biological Activity Summary
Q & A
Q. Q: What are the standard synthetic routes for preparing 4-(bromomethyl)-7-chloro-2,3-dihydro-1H-indene, and how can purity be optimized?
A: The compound is synthesized via bromination of a chloro-substituted dihydroindene precursor. A plausible method involves radical bromination using N-bromosuccinimide (NBS) under UV light or thermal initiation, similar to protocols for related brominated indene derivatives . Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from dichloromethane/hexane. Purity (>95%) is confirmed via HPLC or GC-MS, with careful control of reaction stoichiometry to minimize di-brominated byproducts .
Structural Characterization
Q. Q: What advanced analytical techniques are recommended for confirming the structure of 4-(bromomethyl)-7-chloro-2,3-dihydro-1H-indene?
A:
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., bromomethyl protons at δ ~4.3 ppm; chloro group coupling patterns) .
- X-ray Crystallography : Resolve stereochemical ambiguities; analogous bromo-indene derivatives have been structurally validated using this method .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (CHBrCl) with <2 ppm error .
Biological Activity Profiling
Q. Q: How can researchers design experiments to evaluate the biological activity of this compound?
A:
- Enzyme Inhibition Assays : Test against targets like carbonic anhydrase or kinases (e.g., DDR1) using fluorescence polarization or ADP-Glo™ kits. Derivatives of dihydroindene show sub-µM IC values in kinase inhibition studies .
- In Vivo Models : For anticancer activity, orthotopic pancreatic cancer models (as in DDR1 inhibitor studies) with dose-dependent tumor suppression analysis .
Stability and Storage
Q. Q: What are the critical stability considerations for this compound under laboratory conditions?
A:
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation (common for brominated aromatics) .
- Moisture Control : Use desiccants and inert atmospheres (argon/nitrogen) to avoid hydrolysis of the bromomethyl group .
Advanced Synthetic Modifications
Q. Q: What strategies enable selective functionalization of the bromomethyl group for drug discovery?
A:
- Nucleophilic Substitution : Replace bromide with amines (e.g., piperazine) in DMF at 60°C to generate amine-linked prodrugs .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh), NaCO) to extend π-conjugation .
Structure-Activity Relationship (SAR) Studies
Q. Q: How can researchers systematically explore SAR for this scaffold?
A:
- Variation of Halogens : Compare 7-Cl vs. 7-F analogs (synthesized via halogen exchange) for metabolic stability .
- Core Saturation : Test 2,3-dihydro vs. fully aromatic indene derivatives to assess conformational flexibility’s impact on target binding .
Analytical Method Development
Q. Q: What LC-MS parameters are optimal for quantifying trace impurities in this compound?
A:
- Column : C18 (2.1 × 50 mm, 1.7 µm).
- Mobile Phase : 0.1% formic acid in water/acetonitrile (gradient: 5%→95% ACN over 10 min).
- MS Detection : ESI+ mode; monitor [M+H] at m/z 259.9 (Br/Cl isotopic pattern) .
Addressing Contradictory Reactivity Data
Q. Q: How to resolve discrepancies in reported bromination yields for similar indene derivatives?
A:
- Reaction Monitoring : Use in situ FTIR to track NBS consumption and optimize initiation (e.g., AIBN vs. light).
- Byproduct Analysis : Identify di-brominated species via GC-MS and adjust stoichiometry (limiting NBS to 1.1 eq.) .
Toxicity and Safety Profiling
Q. Q: What preclinical toxicology studies are recommended for derivatives of this compound?
A:
- Acute Toxicity : OECD 423 guidelines (oral gavage in rodents, 0.05–50 mg/kg), with histopathology post-mortem .
- Genotoxicity : Ames test (TA98/TA100 strains) to assess mutagenic potential of brominated metabolites .
Computational Modeling
Q. Q: How can molecular docking guide the design of 4-(bromomethyl)-7-chloro-2,3-dihydro-1H-indene derivatives?
A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
